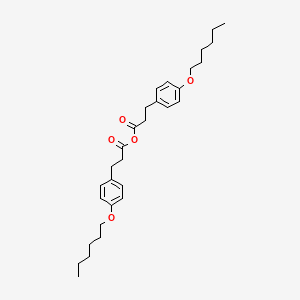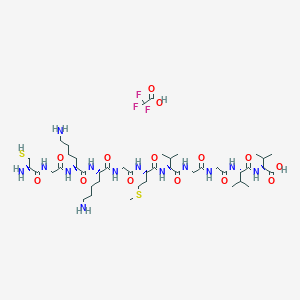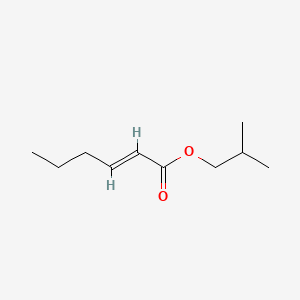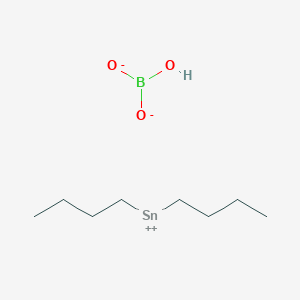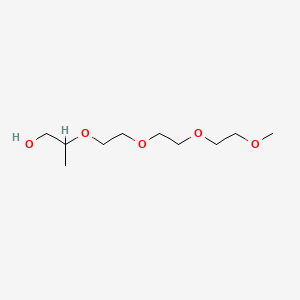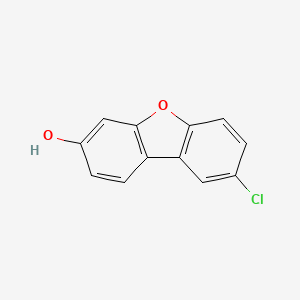
3-Dibenzofuranol, 8-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dibenzofuranol, 8-chloro- is a member of the chlorinated dibenzofurans family, which are organic compounds containing a chlorine atom attached to a dibenzofuran moiety. These compounds are known for their aromatic hydrocarbon structure and are often found as industrial by-products or pollutants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dibenzofuranol, 8-chloro- typically involves the chlorination of dibenzofuran followed by hydroxylation. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or other hydroxylating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of chlorinated dibenzofurans, including 3-Dibenzofuranol, 8-chloro-, is not common due to their toxic nature. These compounds are usually produced in small amounts as unwanted impurities during the manufacturing of other chlorinated products .
Análisis De Reacciones Químicas
Types of Reactions
3-Dibenzofuranol, 8-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dibenzofuran-3,8-dione.
Reduction: Formation of 3-dibenzofuranol.
Substitution: Formation of 3-dibenzofuranol derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-Dibenzofuranol, 8-chloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic hydrocarbons.
Biology: Investigated for its effects on biological systems, particularly its interaction with the aryl hydrocarbon receptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the development of analytical methods for detecting chlorinated pollutants.
Mecanismo De Acción
The mechanism of action of 3-Dibenzofuranol, 8-chloro- involves its binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding increases the receptor’s ability to activate transcription in the xenobiotic response element promoter region, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes. This process mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Hydroxy-3-chlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
Uniqueness
3-Dibenzofuranol, 8-chloro- is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. Compared to other chlorinated dibenzofurans, it has distinct properties that make it a valuable compound for studying the effects of chlorinated aromatic hydrocarbons .
Propiedades
Número CAS |
51596-39-5 |
|---|---|
Fórmula molecular |
C12H7ClO2 |
Peso molecular |
218.63 g/mol |
Nombre IUPAC |
8-chlorodibenzofuran-3-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1-6,14H |
Clave InChI |
UOLJISJGODSFKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






